molecular formula C11H15BrN2 B008559 2-Bromo-6-piperidin-1-ylmethylpyridine CAS No. 103923-00-8

2-Bromo-6-piperidin-1-ylmethylpyridine

Cat. No. B008559
M. Wt: 255.15 g/mol
InChI Key: DZAYAYNJQNKVQF-UHFFFAOYSA-N
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Patent
US07423147B2

Procedure details

The title compound was prepared in a manner similar to that described in Example 18, Step C, using 6-bromo-pyridine-2-carbaldehyde (0.406 g, 2.18 mmol) and piperidine (0.186 g, 2.18 mmol). The crude product was purified (SiO2: 0-4% 2 M NH3 in MeOH/DCM) to provide the title compound (0.46 g, 83%).
Quantity
0.406 g
Type
reactant
Reaction Step One
Quantity
0.186 g
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N:7]=[C:6]([CH:8]=O)[CH:5]=[CH:4][CH:3]=1.[NH:10]1[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>>[Br:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]([CH2:8][N:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[N:7]=1

Inputs

Step One
Name
Quantity
0.406 g
Type
reactant
Smiles
BrC1=CC=CC(=N1)C=O
Step Two
Name
Quantity
0.186 g
Type
reactant
Smiles
N1CCCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared in a manner similar to
CUSTOM
Type
CUSTOM
Details
The crude product was purified (SiO2: 0-4% 2 M NH3 in MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=NC(=CC=C1)CN1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.